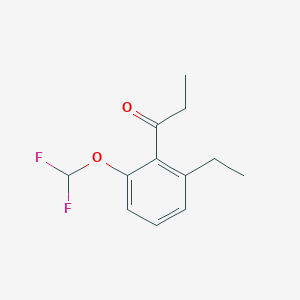

1-(2-(Difluoromethoxy)-6-ethylphenyl)propan-1-one

Description

1-(2-(Difluoromethoxy)-6-ethylphenyl)propan-1-one is a fluorinated aromatic ketone characterized by a 2-difluoromethoxy substituent and a 6-ethyl group on the phenyl ring. Its molecular formula is inferred to be C₁₂H₁₄F₂O₂, with a propan-1-one moiety attached to the aromatic core. The ethyl group at the 6-position distinguishes it from structurally related compounds, which often feature alternative substituents (e.g., trifluoromethyl, hydrogen) or differing ketone positions.

Properties

Molecular Formula |

C12H14F2O2 |

|---|---|

Molecular Weight |

228.23 g/mol |

IUPAC Name |

1-[2-(difluoromethoxy)-6-ethylphenyl]propan-1-one |

InChI |

InChI=1S/C12H14F2O2/c1-3-8-6-5-7-10(16-12(13)14)11(8)9(15)4-2/h5-7,12H,3-4H2,1-2H3 |

InChI Key |

QTCLYADTFJFTFD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)OC(F)F)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Difluoromethoxy)-6-ethylphenyl)propan-1-one typically involves the reaction of 2-(difluoromethoxy)-6-ethylbenzaldehyde with a suitable reagent to introduce the propan-1-one moiety. One common method is the Friedel-Crafts acylation, where the aldehyde reacts with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethoxy)-6-ethylphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols.

Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-(Difluoromethoxy)-6-ethylphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-6-ethylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The ethyl group may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 1-(2-(Difluoromethoxy)-6-ethylphenyl)propan-1-one with two closely related compounds, highlighting structural and functional differences:

Key Findings:

However, it is less electron-withdrawing than the -CF₃ group in , which may reduce electrophilic reactivity at the aromatic ring .

Ketone Position :

- The propan-1-one configuration (common to the target compound and ) places the carbonyl group adjacent to the phenyl ring, enabling conjugation with the aromatic π-system. In contrast, the propan-2-one in positions the carbonyl one carbon away, which may alter steric interactions and hydrogen-bonding capabilities .

The storage requirement of 4 °C for suggests thermal instability, possibly due to the absence of stabilizing substituents at the 6-position .

Biological Activity

1-(2-(Difluoromethoxy)-6-ethylphenyl)propan-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a difluoromethoxy group, which may enhance its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F2O2. The presence of the difluoromethoxy and ethyl groups contributes to its lipophilicity and potential binding interactions with various biological macromolecules.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C12H14F2O2 |

| Molecular Weight | Approximately 232.24 g/mol |

| Functional Groups | Ketone, Difluoromethoxy |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The difluoromethoxy group may enhance the compound's binding affinity, potentially influencing various metabolic pathways.

Case Studies and Research Findings

Recent studies have explored the compound's effects on cellular processes:

- Pharmacological Screening : In vitro assays have demonstrated that compounds similar to this compound exhibit inhibitory effects on certain enzymes involved in metabolic pathways, such as phospholipase A2. This enzyme plays a crucial role in lipid metabolism, and its inhibition could lead to therapeutic applications in conditions associated with dysregulated lipid levels .

- Cytotoxicity Assessments : A study employing the MTT assay assessed the cytotoxic properties of various derivatives, including those similar to this compound. Results indicated that while some derivatives exhibited significant cytotoxic effects on cancer cell lines, others showed low toxicity profiles, suggesting potential for further development as anticancer agents .

- Inflammation Studies : Research has indicated that compounds with structural similarities can modulate inflammatory responses by altering cytokine levels. For instance, one derivative was found to decrease transforming growth factor-beta (TGF-β1), which is implicated in fibrotic processes and inflammation .

Table 2: Summary of Biological Activities

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Inhibitory effects on phospholipase A2 |

| Cytotoxicity | Variable cytotoxic effects on cancer cell lines |

| Inflammation | Decreased TGF-β1 levels in inflammatory models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.